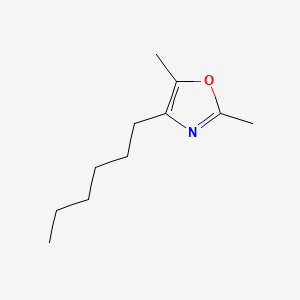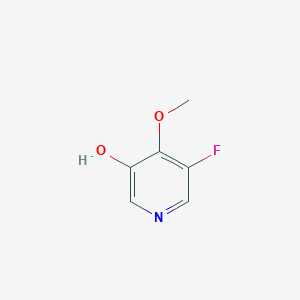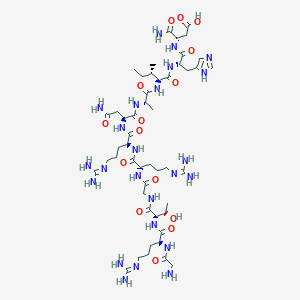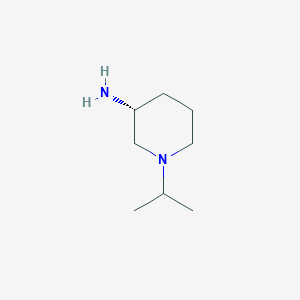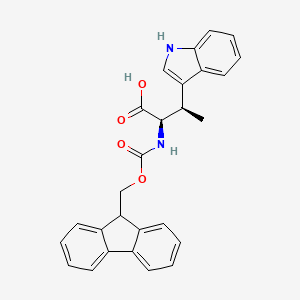
4,4'-(4-Methylpentane-2,2-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(4-Methylpentane-2,2-diyl)dianiline is an organic compound with the molecular formula C₁₈H₂₂N₂. It is a derivative of aniline, where two aniline groups are connected by a 4-methylpentane-2,2-diyl bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Benzidine Synthesis: One common method involves the reduction of benzidine, which is a derivative of this compound. The reduction process typically uses reducing agents such as iron powder in acidic conditions.
Direct Synthesis: Another approach is the direct synthesis from 4-methylpentane-2,2-dione and aniline under catalytic hydrogenation conditions.
Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure high purity and yield. The use of catalysts and optimized reaction conditions helps in achieving large-scale production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common, where the aniline groups can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophiles such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro derivatives and sulfonated products.
Scientific Research Applications
4,4'-(4-Methylpentane-2,2-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is utilized in the study of protein interactions and enzyme inhibition.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4'-(4-Methylpentane-2,2-diyl)dianiline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bisphenol A (BPA)
Bisphenol S (BPS)
Bisphenol F (BPF)
Bisphenol Z (BPZ)
Properties
CAS No. |
94291-00-6 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)-4-methylpentan-2-yl]aniline |
InChI |
InChI=1S/C18H24N2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13H,12,19-20H2,1-3H3 |
InChI Key |
PYVGYSQEQJITES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


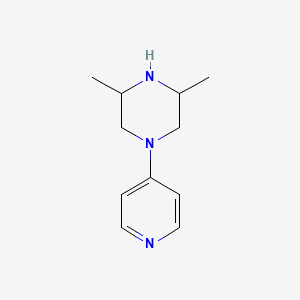
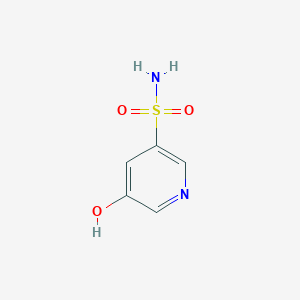
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
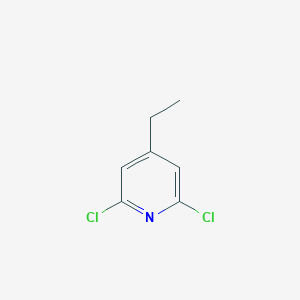

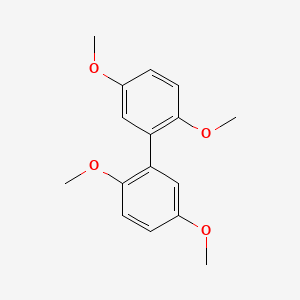
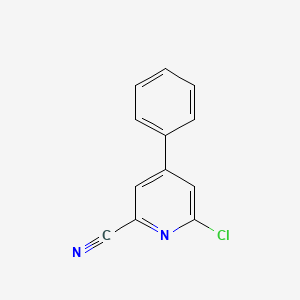
![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

